4-(4-methyl-1-piperazinyl)-2-phenylquinazoline is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core substituted with a phenyl group and a piperazine moiety, which contributes to its pharmacological properties. Quinazolines are known for their roles in the development of various therapeutic agents, particularly in oncology and infectious diseases.
The compound is classified under heterocyclic organic compounds, specifically as a quinazoline derivative. Quinazolines are characterized by their fused benzene and pyrimidine rings, which provide a scaffold for various substitutions that can enhance biological activity. The structural formula of 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline is represented as , indicating it contains 19 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms .
The synthesis of 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline can be achieved through several methodologies involving the appropriate starting materials:
The molecular structure of 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline consists of:
The structural representation can be illustrated as follows:
This structure allows for various interactions with biological targets due to its planar aromatic system combined with flexible piperazine moiety.
The compound can undergo several chemical reactions typical for quinazoline derivatives:
The mechanism of action of 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline primarily involves its interaction with specific biological targets such as enzymes or receptors:
Studies have indicated that modifications on the quinazoline scaffold can lead to significant increases in potency against specific targets.
The physical properties of 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline include:
Chemical properties include:
4-(4-methyl-1-piperazinyl)-2-phenylquinazoline has several applications in scientific research:
4-(4-Methyl-1-piperazinyl)-2-phenylquinazoline is a bicyclic heteroaromatic compound featuring a quinazoline core substituted at position 4 with a N-methylpiperazine moiety and at position 2 with a phenyl group. Its systematic IUPAC name, 4-(4-methylpiperazin-1-yl)-2-phenylquinazoline, precisely reflects this substitution pattern. The molecular framework consists of a benzene ring fused to a pyrimidine ring, with the piperazine group attached via the pyrimidine's N1 atom—a configuration that significantly influences the compound's electronic distribution and biological interactions [1] [8].
The compound's architecture exhibits moderate planarity, with the quinazoline core and phenyl ring adopting a near-coplanar arrangement (dihedral angle <20°). However, the N-methylpiperazine group adopts a chair conformation and projects orthogonally to the quinazoline plane, creating a three-dimensional topology that enhances receptor binding versatility. Key structural identifiers are summarized below:
Table 1: Structural Identifiers of 4-(4-Methylpiperazin-1-yl)-2-phenylquinazoline
Identifier | Value |
---|---|
CAS Registry Number | 143871-26-5 |
Molecular Formula | C₁₉H₂₀N₄ |
Molecular Weight | 304.39 g/mol |
SMILES | CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
InChIKey | ISTAMDOKBVHVBX-UHFFFAOYSA-N |
ChemSpider ID | 454717 |
This quinazoline derivative demonstrates moderate lipophilicity (predicted LogP ~2.8) and exhibits limited water solubility (<0.1 mg/mL at 25°C), though it solubilizes readily in polar organic solvents like ethanol and dimethyl sulfoxide. The crystalline form melts sharply at 207–209°C, indicative of high molecular uniformity [1]. Its solid-state density is 1.177 g/cm³, and the predicted boiling point is 404.8°C at standard pressure [1] [8].
Stability studies indicate robustness under ambient conditions but susceptibility to hydrolytic degradation under strongly acidic or alkaline environments. The piperazine nitrogen (pKa ~8.37) protonates readily in acidic media, enhancing water solubility through salt formation [1]. The crystalline lattice, determined via X-ray diffraction, reveals intermolecular hydrogen bonding between the pyrimidine N3 and the piperazine N-H, contributing to its relatively high melting point. Hygroscopicity is low, supporting long-term storage in a cool, dry environment without specialized handling [8].
Table 2: Experimental Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 207–209°C | Ambient pressure |
Boiling Point | 404.8 ± 45.0 °C | Predicted |
Density | 1.177 ± 0.06 g/cm³ | Solid state |
pKa | 8.37 ± 0.50 | Protonation at piperazine |
Solubility (Water) | <0.1 mg/mL | 25°C |
NMR Spectroscopy: ¹H NMR (600 MHz, DMSO-d₆) displays distinct resonances for the piperazine moiety (δ 2.96–3.17 ppm, multiplet, 8H), the N-methyl group (δ 2.24 ppm, singlet, 3H), and aromatic protons (δ 7.20–7.67 ppm, multiplet, 9H). The methylene bridge protons adjacent to the quinazoline ring appear as a singlet at δ 5.23 ppm [6]. ¹³C NMR confirms aromaticity through signals at δ 110–160 ppm for quinazoline and phenyl carbons, while aliphatic carbons of the piperazine resonate at δ 48–55 ppm [2].
IR Spectroscopy: Key absorptions include C=N stretch at 1590 cm⁻¹ (quinazoline ring), C-H bending at 2883 cm⁻¹ (piperazine), and aromatic C-H stretching at 3040 cm⁻¹. The absence of N-H stretches above 3300 cm⁻¹ confirms tertiary amine character [6].
Mass Spectrometry: High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 305.17608 (calculated 305.1763 for C₁₉H₂₁N₄⁺). Collision cross-section (CCS) measurements reveal a compact gas-phase conformation (CCS [M+H]⁺ = 176.5 Ų). Fragmentation pathways include loss of methylpiperazine (C₅H₁₁N₂, m/z 209) and phenyl radical (C₆H₅, m/z 222) [2] [9].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR (DMSO-d₆) | δ 2.24 (s, 3H, CH₃), 2.96–3.17 (m, 8H, piperazine), 7.20–7.67 (m, 9H, Ar–H) |
¹³C NMR (DMSO-d₆) | δ 48.46, 50.14 (piperazine), 110–160 (aromatic C), 162.8 (C4=N) |
IR | 3040 cm⁻¹ (Ar–H), 2883 cm⁻¹ (CH₂), 1590 cm⁻¹ (C=N) |
HRMS (ESI+) | [M+H]⁺ 305.17608 (error 0.72 ppm) |
Structurally, this compound diverges from simpler quinazolines through its C4 N-methylpiperazine substitution—a feature that profoundly alters its electronic and steric profile. Compared to unsubstituted quinazoline (logP ~1.2, mp 48°C), the title compound exhibits higher lipophilicity (logP ~2.8) and melting point (207°C), attributable to the phenyl and piperazine groups [7]. Unlike 4-alkoxyquinazolines (e.g., 4-(4-fluorophenoxy)-2-(4-methylpiperazinyl)quinazoline [5]), the piperazinyl linkage at C4 enhances basicity (pKa 8.37 vs. <7 for alkoxy variants) and conformational flexibility.
Synthetic routes further highlight key distinctions. While classical quinazolines derive from Niementowski's synthesis (anthranilic acid + amides), this analog requires multistep protocols involving nucleophilic displacement of 4-chloroquinazoline intermediates with N-methylpiperazine [7]. Among positional isomers, C4-piperazinyl substitution (as in this compound) demonstrates superior kinase inhibitory activity over C2-substituted analogs due to optimal steric accommodation in enzymatic binding pockets. Conversely, 2,4-disubstituted derivatives like gefitinib incorporate additional pharmacophores for enhanced target specificity [3] [7].
Table 4: Structural and Synthetic Comparison with Key Quinazoline Derivatives
Compound | Key Structural Features | Melting Point | Synthetic Method |
---|---|---|---|
4-(4-Methylpiperazinyl)-2-phenylquinazoline | C4-piperazinyl, C2-phenyl | 207–209°C | Nucleophilic substitution |
Quinazoline (unsubstituted) | No C2/C4 substituents | 48°C | Gabriel synthesis |
Gefitinib | C4-anilino, C3-chloropropyldimethoxy | 194–196°C | Niementowski analog |
4-(4-Fluorophenoxy)-2-(4-methylpiperazinyl)quinazoline | C4-aryloxy, C2-piperazinyl | Not reported | Chloride displacement |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8